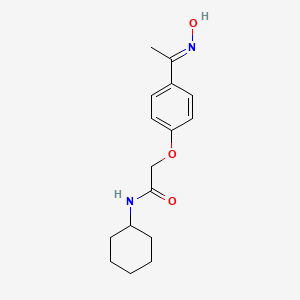
N,4-dimethyl-1,3-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-dimethyl-1,3-oxazole-5-carboxamide is a heterocyclic compound with a molecular formula of C6H8N2O2. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base, resulting in the formation of oxazoles.
Palladium-Catalyzed Arylation: This method uses palladium catalysts to achieve regioselective arylation of oxazoles at both C-5 and C-2 positions.
Ionic Liquid Method: An improved one-pot synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles.
Industrial Production Methods
Industrial production methods for N,4-dimethyl-1,3-oxazole-5-carboxamide typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Oxazoles can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert oxazoles into their corresponding reduced forms.
Substitution: Oxazoles can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and copper nitrate.
Reduction: Reducing agents such as zinc and acetic acid are often used.
Substitution: Substitution reactions typically involve halides and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized oxazole derivatives, while reduction can produce reduced oxazole compounds .
Applications De Recherche Scientifique
N,4-dimethyl-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,5-Diphenyl-1,3-oxazole-4-carboxamide: Similar in structure but with different substituents.
O-Oxazole (Oo): Another oxazole derivative with different functional groups.
N-Oxazole (No): A related compound with a different substitution pattern.
Uniqueness
N,4-dimethyl-1,3-oxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
N,4-dimethyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)7-2)10-3-8-4/h3H,1-2H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEDCMLMIRBLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
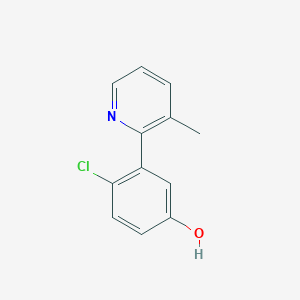
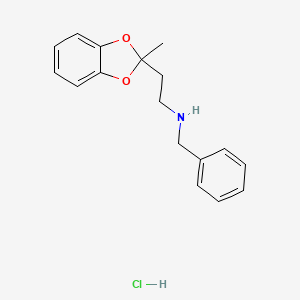
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)
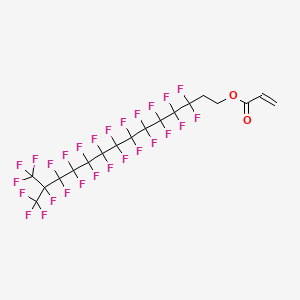
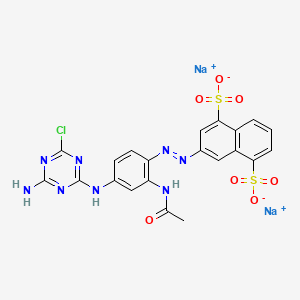
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)

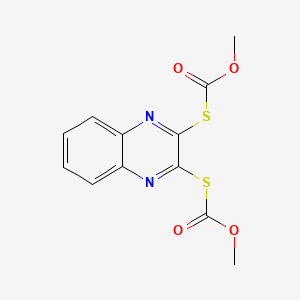


![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
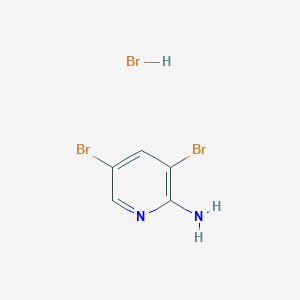
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)
